molecular formula C21H18N2OS B4183468 N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide

Cat. No.: B4183468
M. Wt: 346.4 g/mol
InChI Key: LZRGYXXDOPWLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of thienyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Attachment of the Phenyl Group: The phenyl group is attached through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thienyl derivative with a suitable amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The cyano group and thienyl ring are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-thiophenecarboxamide
  • N-(3-cyano-5-methyl-4-phenyl-2-thienyl)cyclobutanecarboxamide
  • N-(3-Cyano-5-methyl-4-phenyl-2-thienyl)-2-fluorobenzamide

Uniqueness

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-20(17-10-6-3-7-11-17)18(14-22)21(25-15)23-19(24)13-12-16-8-4-2-5-9-16/h2-11H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRGYXXDOPWLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC2=CC=CC=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-phenylpropanamide
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